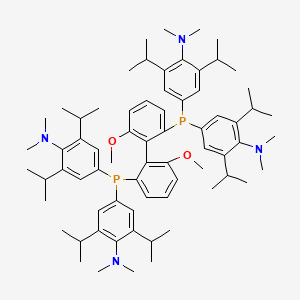

(R)-3,5-iPr-4-NMe2-MeOBIPHEP

Description

BenchChem offers high-quality (R)-3,5-iPr-4-NMe2-MeOBIPHEP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3,5-iPr-4-NMe2-MeOBIPHEP including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[2-[2-bis[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]phosphanyl]-N,N-dimethyl-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H100N4O2P2/c1-41(2)53-33-49(34-54(42(3)4)67(53)71(17)18)77(50-35-55(43(5)6)68(72(19)20)56(36-50)44(7)8)63-31-27-29-61(75-25)65(63)66-62(76-26)30-28-32-64(66)78(51-37-57(45(9)10)69(73(21)22)58(38-51)46(11)12)52-39-59(47(13)14)70(74(23)24)60(40-52)48(15)16/h27-48H,1-26H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQGDYGNDIQAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N(C)C)C(C)C)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=C(C(=C4)C(C)C)N(C)C)C(C)C)C5=CC(=C(C(=C5)C(C)C)N(C)C)C(C)C)OC)OC)C6=CC(=C(C(=C6)C(C)C)N(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H100N4O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1091.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-3,5-iPr-4-NMe2-MeOBIPHEP: A Chiral Ligand for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2,2'-Bis[di(3,5-di-i-propyl-4-dimethylaminophenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl , commonly abbreviated as (R)-3,5-iPr-4-NMe2-MeOBIPHEP, is a highly specialized, atropisomeric chiral phosphine ligand.[1][2] Its unique structural features, characterized by a binaphthyl backbone with bulky and electron-donating substituents, make it a valuable tool in the field of asymmetric catalysis. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and applications, offering insights for its effective use in research and development.

Core Molecular Attributes

The fundamental characteristics of (R)-3,5-iPr-4-NMe2-MeOBIPHEP are summarized in the table below, providing a foundational understanding of this complex molecule.

| Property | Value | Source |

| Full Chemical Name | (R)-(-)-2,2'-Bis[di(3,5-di-i-propyl-4-dimethylaminophenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl | [1][2] |

| Synonyms | (R)-3,5-iPr-4-NMe2-MeOBIPHEP | [1][2] |

| CAS Number | 352655-40-4 | |

| Molecular Formula | C₇₀H₁₀₀N₄O₂P₂ | [1] |

| Molecular Weight | 1091.52 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a ligand is paramount for its effective application in catalysis, influencing solvent choice, reaction setup, and purification strategies.

Solubility and Thermal Properties

While experimentally determined data for this specific derivative is not widely published, predictions and data from structurally similar compounds provide valuable guidance.

| Property | Value | Notes |

| Melting Point | Not available | As a high molecular weight, crystalline solid, a high melting point is expected. |

| Boiling Point | 939.8 ± 65.0 °C (Predicted) | This is a predicted value and decomposition may occur at lower temperatures. |

| Solubility | Soluble in many common organic solvents such as toluene, dichloromethane, and THF. | Insoluble in water. |

| pKa | 5.41 ± 0.50 (Predicted) | The dimethylamino groups impart basic character to the molecule. |

Storage and Stability: (R)-3,5-iPr-4-NMe2-MeOBIPHEP is air and moisture sensitive. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[2]

Spectroscopic Characterization

-

³¹P NMR: A single peak is expected in the ³¹P{¹H} NMR spectrum, characteristic of the chemically equivalent phosphorus atoms.

-

¹H NMR: The spectrum will be complex, with distinct signals for the aromatic protons of the biphenyl and substituted phenyl rings, the methoxy groups, the isopropyl methine and methyl protons, and the N-methyl protons.

-

¹³C NMR: The spectrum will show a large number of signals corresponding to the 70 carbon atoms in the molecule.

Synthesis and Mechanism

The synthesis of (R)-3,5-iPr-4-NMe2-MeOBIPHEP and related MeOBIPHEP ligands typically involves a multi-step process, with the key step being a palladium-catalyzed P-C cross-coupling reaction. This allows for the modular construction of the ligand with various substituents on the phosphine groups.

General Synthetic Workflow

Caption: General synthetic workflow for MeOBIPHEP-type ligands.

Experimental Protocol: Illustrative Palladium-Catalyzed P-C Coupling

The following is a generalized protocol based on procedures for similar ligands. Researchers should optimize conditions for their specific setup.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the (R)-binaphthyl ditriflate, the secondary phosphine, a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand for the catalyst (e.g., dppf).

-

Solvent and Base: Add a dry, degassed aprotic solvent (e.g., toluene or dioxane) and a suitable base (e.g., Cs₂CO₃ or K₃PO₄).

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or ³¹P NMR.

-

Workup: After completion, cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel under an inert atmosphere.

Chemical Properties and Catalytic Applications

(R)-3,5-iPr-4-NMe2-MeOBIPHEP is primarily utilized as a chiral ligand in transition metal-catalyzed asymmetric reactions. The steric bulk of the isopropyl groups and the electron-donating nature of the dimethylamino and methoxy groups significantly influence the reactivity and enantioselectivity of the resulting metal complexes.

Key Application Areas

-

Asymmetric Hydrogenation: Rhodium and Ruthenium complexes of MeOBIPHEP-type ligands are effective catalysts for the asymmetric hydrogenation of various prochiral olefins, ketones, and imines, producing chiral alcohols and amines with high enantioselectivity.

-

Asymmetric C-C Bond Formation: Palladium and Rhodium complexes bearing these ligands have been successfully employed in asymmetric Heck reactions, Suzuki-Miyaura cross-coupling, and 1,4-additions of organoboron reagents to enones.

Logical Flow of Catalytic Cycle

Caption: Generalized catalytic cycle for asymmetric transformations.

Safety and Handling

As a reactive organophosphorus compound, (R)-3,5-iPr-4-NMe2-MeOBIPHEP requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood or glovebox to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Fire Safety: Phosphine ligands can be flammable. Keep away from ignition sources. Use appropriate fire extinguishers (e.g., dry powder, CO₂).

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

PubChem. (R)-3,5-iPr-4-NMe2-MeOBIPHEP. National Center for Biotechnology Information. [Link]

-

ChemBK. (R)-(+)-2,2'-Bis[di-(3,5-di-i-propyl-4-dimethyl- aminophenyl)-phosphino]-6,6'-dimethoxy-1,1'- biphenyl. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of (R)-3,5-iPr-4-NMe2-MeOBIPHEP in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atropisomeric biaryl diphosphines represent a cornerstone of modern asymmetric catalysis, enabling the synthesis of chiral molecules with high enantioselectivity, a critical requirement in the pharmaceutical and fine chemical industries. Among these, the MeOBIPHEP ligand family, developed by Hoffmann-LaRoche, has demonstrated exceptional performance across a wide range of transformations. This guide delves into the core mechanism of a highly tailored derivative, (R)-3,5-iPr-4-NMe2-MeOBIPHEP. We will dissect its unique structural components—the C₂-symmetric biphenyl backbone, the bulky 3,5-di-isopropyl substituents, and the electron-donating 4-dimethylamino group—to elucidate how these features collectively orchestrate a highly controlled chiral environment around a metal center. By examining the interplay of sterics and electronics (stereoelectronics), this paper provides a detailed rationale for the ligand's catalytic prowess, particularly in asymmetric hydrogenation, and offers practical insights for its application.

Part 1: The Architecture of Stereochemical Control: Introducing (R)-3,5-iPr-4-NMe2-MeOBIPHEP

The efficacy of a chiral ligand in asymmetric catalysis is fundamentally tied to its three-dimensional structure. The (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand belongs to the C₂-symmetric atropisomeric biaryl diphosphine class, a lineage that gained prominence with the Nobel Prize-winning work on BINAP by Noyori.[1][2] These ligands possess axial chirality due to restricted rotation (atropisomerism) around the C-C single bond connecting the two phenyl rings of the biphenyl core. This locked conformation creates a stable, well-defined chiral scaffold.

The specific architecture of (R)-3,5-iPr-4-NMe2-MeOBIPHEP incorporates several key design elements that dictate its function:

-

The (R)-MeOBIPHEP Core: The foundation is the (R)-6,6′-dimethoxybiphenyl-2,2′-diyl backbone. The methoxy groups at the 6 and 6′ positions are crucial; they act as steric buttresses, increasing the rotational barrier around the biphenyl bond to ensure conformational stability and prevent racemization.

-

Phosphine Coordination Sites: The two diphenylphosphino groups at the 2 and 2′ positions are the points of attachment to the transition metal (e.g., Ruthenium, Rhodium, Palladium). Upon chelation, they form a rigid, seven-membered ring with the metal, creating a chiral pocket.

-

Steric Directing Groups (3,5-iPr): The di-isopropyl groups are bulky substituents positioned on the phenyl rings of the phosphine moieties. Their primary role is steric hindrance. They extend the chiral influence of the biphenyl backbone, creating "walls" that selectively block certain pathways for substrate approach, thereby forcing the substrate to coordinate to the metal in a specific orientation.

-

Electronic Tuning Group (4-NMe₂): The dimethylamino group is a potent sigma-donating group. Its presence enriches the electron density of the aromatic system, which in turn increases the electron-donating ability (basicity) of the phosphorus atoms.[2] This electronic modification directly influences the catalytic activity and stability of the metal complex.

Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Mechanism Breakdown:

-

Catalyst Activation: The precatalyst, often a Ru(II) complex, reacts with molecular hydrogen to form the active dihydride species, [RuH₂(L)], where L is the chiral ligand.

-

Substrate Coordination: The prochiral ketone substrate coordinates to the electron-rich ruthenium center.

-

Stereodetermining Step: This is the crucial step where chirality is transferred. The coordinated ketone undergoes migratory insertion into one of the Ru-H bonds. The steric bulk of the ligand's iPr groups and the overall chiral pocket forces the substrate to adopt a specific conformation. This conformation ensures that the hydride is delivered to only one of the two prochiral faces of the carbonyl group, leading to the formation of one enantiomer of the alcohol product preferentially. The alternative transition state, leading to the other enantiomer, is destabilized by severe steric repulsion with the ligand framework.

-

Product Release: The resulting ruthenium alkoxide intermediate reacts with the second hydride, followed by reductive elimination to release the chiral alcohol product and regenerate the active catalytic species for the next cycle.

Part 3: Performance in Asymmetric Catalysis

The MeOBIPHEP ligand family, including structurally similar analogues, has proven to be highly effective in a variety of metal-catalyzed reactions. The specific substitutions in (R)-3,5-iPr-4-NMe2-MeOBIPHEP are designed to optimize performance for specific substrate classes. Below is a representative summary of results achieved with related MeOBIPHEP systems, which highlights their potential.

| Reaction Type | Metal/Ligand System | Substrate Example | Yield (%) | ee (%) | Reference |

| Ketone Hydrogenation | Ru / (S)-MeO-BIPHEP | β-Ketoester | >99 | >99 | [3] |

| Allylic Alkylation | Pd / (R)-MeOBIPHEP derivative | Aryl triflate + Dihydrofuran | High | >95 | [4] |

| Hydroarylation | Pt / (S)-3,5-t-Bu-4-MeO-MeOBIPHEP | 2-(4-pentenyl)indole | Good | up to 90 | [4] |

| Reductive Coupling | Rh / MeOBIPHEP derivative | Acetylene + α-Ketoester | Good | High | [4] |

This table presents data for closely related MeOBIPHEP ligands to illustrate the general efficacy of the scaffold. Performance of the specific ligand (R)-3,5-iPr-4-NMe2-MeOBIPHEP would require empirical testing but is expected to be high in similar transformations.

Part 4: Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone

This section provides a trustworthy, self-validating protocol for a typical asymmetric hydrogenation, illustrating the practical application of the mechanistic principles discussed.

Objective: To synthesize a chiral alcohol from a prochiral ketone with high enantioselectivity using a Ru-(R)-MeOBIPHEP type catalyst.

Methodology Workflow:

Caption: Experimental workflow for asymmetric hydrogenation.

Step-by-Step Protocol:

-

Catalyst Preparation (In Situ):

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the Ruthenium precursor (e.g., [RuCl₂(cod)]n, 1 mol%) and the chiral ligand (e.g., (R)-3,5-iPr-4-NMe2-MeOBIPHEP, 1.1 mol%).

-

Evacuate the flask and backfill with argon three times to ensure an oxygen-free environment.

-

Add degassed, anhydrous solvent (e.g., toluene or methanol) via syringe.

-

Stir the mixture at a specified temperature (e.g., 50-80 °C) for 30-60 minutes to allow for the formation of the active catalyst complex. The solution should become homogeneous.

-

-

Hydrogenation Reaction:

-

In a separate, dry autoclave, add the prochiral ketone substrate (1.0 eq) and additional degassed solvent.

-

Transfer the prepared catalyst solution to the autoclave via a cannula under a positive pressure of argon.

-

Seal the autoclave and purge the system by pressurizing with H₂ gas (e.g., to 5 bar) and venting three times to remove all argon.

-

Pressurize the autoclave to the desired H₂ pressure (e.g., 10-50 bar).

-

Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-60 °C).

-

Monitor the reaction progress by checking for H₂ uptake or by periodic sampling and analysis (TLC, GC).

-

-

Workup and Analysis:

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess H₂ gas.

-

Open the autoclave and concentrate the reaction mixture under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel to isolate the chiral alcohol.

-

Determine the isolated yield.

-

Validation Step: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase and compare the retention times to those of a racemic standard.

-

Conclusion

The (R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand is a highly sophisticated molecular tool for asymmetric catalysis. Its mechanism of action is a textbook example of rational ligand design, where a C₂-symmetric chiral backbone is strategically augmented with steric and electronic modifiers. The bulky isopropyl groups create a well-defined chiral pocket that dictates substrate approach, while the electron-donating dimethylamino group tunes the reactivity of the metal center. This precise stereoelectronic control allows for the highly efficient and enantioselective synthesis of valuable chiral building blocks, making it an indispensable asset for researchers in synthetic chemistry and drug development.

References

-

Trost, B. M., & Bunt, R. C. (1994). Asymmetric induction in allylic alkylations of 3-(acyloxy)cycloalkenes. Journal of the American Chemical Society, 116(9), 4089–4090. [Link]

-

Genet, J. P., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(15), 5436-5441. [Link]

-

Zhang, X., et al. (2008). Novel atropisomeric bisphosphine ligands with a bridge across the 5,5'-position of the biphenyl for asymmetric catalysis. Tetrahedron: Asymmetry, 19(2), 215-219. [Link]

-

Diéguez, M., et al. (2010). Synthesis of Atropisomeric MeOBIPHEP Analogues and Their Application in Silver-Catalyzed Cycloisomerization of Allenols. European Journal of Organic Chemistry, 2010(28), 5485-5493. [Link]

-

Chan, H. S., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14864–14873. [Link]

-

Chan, A. S. C., et al. (2003). Enantioselective Hydrogenation of β-Ketoesters Using a MeO-PEG-Supported Biphep Ligand under Atmospheric Pressure: A Practical Synthesis of (S)-Fluoxetine. Organic Letters, 5(8), 1253-1256. [Link]

-

Genet, J. P., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PMC - NIH. [Link]

Sources

An In-depth Technical Guide to Atropisomeric MeOBIPHEP Ligands in Asymmetric Catalysis

Introduction

In the landscape of asymmetric catalysis, the development of chiral phosphine ligands has been a cornerstone of progress, enabling the synthesis of enantiomerically pure compounds critical to the pharmaceutical, agrochemical, and fine chemical industries.[1] Among the pantheon of privileged ligands, atropisomeric biaryl bisphosphines have demonstrated exceptional efficacy and versatility.[2][3] This guide provides a comprehensive technical overview of 2,2'-bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl (MeOBIPHEP), a prominent member of this class.

Originally developed by Roche, MeOBIPHEP and its derivatives have carved a significant niche due to their modular design, which allows for fine-tuning of steric and electronic properties, and their subsequent high performance in a wide array of catalytic transformations. This document will delve into the synthesis, structural characteristics, and diverse applications of MeOBIPHEP ligands, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

The Concept of Atropisomerism in MeOBIPHEP

The chirality of MeOBIPHEP arises not from a stereogenic carbon atom, but from hindered rotation around the C-C single bond connecting the two phenyl rings of the biphenyl backbone. This phenomenon is known as atropisomerism. The bulky diphenylphosphino groups and the methoxy groups at the ortho positions restrict free rotation, leading to stable, non-superimposable mirror-image conformers (enantiomers).

Caption: Atropisomers of MeOBIPHEP.

Synthesis of MeOBIPHEP and its Analogues

The synthesis of atropisomeric ligands like MeOBIPHEP has evolved to allow for modular and efficient production.[4][5] A highly effective and widely used method involves a palladium-catalyzed P-C coupling reaction.[4][5][6] This strategy offers compatibility with a variety of functional groups, enabling the creation of a diverse library of MeOBIPHEP analogues with tailored electronic and steric properties.[4][5][7]

General Synthetic Strategy: Palladium-Catalyzed P-C Coupling

A common and efficient route to MeOBIPHEP and its derivatives starts from an optically active biphenyl precursor.[4][5] The key step is the formation of the phosphorus-carbon bond, which can be achieved through the coupling of a chiral biphenyl bisphosphonate with an appropriate aryl iodide in the presence of a palladium catalyst.[4][5]

Caption: General workflow for the synthesis of MeOBIPHEP analogues.

Experimental Protocol: Synthesis of a MeOBIPHEP Analogue

The following protocol is a representative example of the synthesis of a MeOBIPHEP analogue via a palladium-catalyzed P-C coupling reaction, adapted from literature procedures.[4][5]

Materials:

-

(R)- or (S)-6,6'-dimethoxybiphenyl-2,2'-diyl-bis(phosphonic acid diethyl ester)

-

Aryl iodide (e.g., 4-iodotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous acetonitrile (MeCN)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon)

Procedure:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with Pd(OAc)₂ (2 mol%) and dppf (4 mol%). Anhydrous acetonitrile is added, and the mixture is stirred at room temperature for 30 minutes.

-

Reaction Setup: To a separate Schlenk flask, add the chiral biphenyl bisphosphonate (1.0 eq), the aryl iodide (4.0 eq), and Cs₂CO₃ (4.0 eq). The flask is evacuated and backfilled with argon three times.

-

Reaction Execution: The pre-formed catalyst solution is transferred to the reaction flask via cannula. The reaction mixture is then heated to 80 °C and stirred for 12-24 hours, monitoring by TLC or ³¹P NMR.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired MeOBIPHEP analogue.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry. The enantiomeric purity is determined by chiral HPLC.

Characterization of MeOBIPHEP Ligands and their Metal Complexes

The structural and electronic properties of MeOBIPHEP ligands are crucial for their performance in asymmetric catalysis. Characterization typically involves a suite of spectroscopic and analytical techniques.

-

NMR Spectroscopy: ³¹P NMR is particularly informative for assessing the purity of the ligand and observing its coordination to a metal center, which results in a characteristic shift in the phosphorus signal. ¹H and ¹³C NMR are used to confirm the overall structure of the ligand.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of both the free ligand and its metal complexes.[8] This technique allows for the precise determination of bond lengths, bond angles, and the dihedral angle of the biphenyl backbone, which is a key parameter influencing the chiral environment.

-

Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized ligands.

Applications in Asymmetric Catalysis

MeOBIPHEP ligands have demonstrated remarkable success in a variety of metal-catalyzed asymmetric reactions. The modularity of the MeOBIPHEP framework allows for the selection of the optimal ligand for a specific substrate and transformation, leading to high enantioselectivities and yields.

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most powerful methods for the synthesis of chiral compounds, and MeOBIPHEP-metal complexes are highly effective catalysts for this transformation.[1] Ruthenium and rhodium complexes of MeOBIPHEP and its analogues have been successfully employed in the hydrogenation of a wide range of substrates, including β-ketoesters, olefins, and ketones.[9][10][11]

Table 1: Performance of MeOBIPHEP and Analogues in Asymmetric Hydrogenation

| Substrate | Catalyst | Product | Yield (%) | ee (%) | Reference |

| Methyl acetoacetate | Ru(OAc)₂[(S)-MeOBIPHEP] | (R)-Methyl 3-hydroxybutanoate | >99 | 99 | [9] |

| Dimethyl itaconate | Ru(OAc)₂[(S)-MeOBIPHEP] | (R)-Methylsuccinate | >99 | 90 | [9] |

| Ethyl 3-oxo-3-phenylpropanoate | RuBr₂[(S)-MeO-PEG-Biphep] | (S)-Ethyl 3-hydroxy-3-phenylpropanoate | 99 | 99 | [10] |

| Hydroxyacetone | Ru(OAc)₂[(S)-MeOBIPHEP] | (R)-1,2-Propanediol | >95 | 96 | [9] |

The electronic and steric properties of the diphosphine ligand profoundly influence the enantioselectivity of the hydrogenation.[9] For instance, electron-rich MeOBIPHEP ligands often lead to higher catalytic activity.

Carbon-Carbon Bond Forming Reactions

MeOBIPHEP ligands have also proven to be highly effective in a variety of enantioselective C-C bond-forming reactions.

-

Heck Reaction: Palladium complexes of MeOBIPHEP derivatives, such as (R)-3,5-t-Bu-MeOBIPHEP, have shown to significantly improve enantioselectivity in the Heck reaction of aryl triflates with 2-substituted dihydrofurans.

-

1,4-Addition of Boronic Acids: Rhodium-catalyzed asymmetric 1,4-addition of boronic acids to enones is another area where MeOBIPHEP analogues have excelled. Water-soluble derivatives have been developed for performing these reactions in aqueous media.[7]

-

Reductive Coupling: Rhodium-catalyzed reductive coupling of alkynes to aldehydes and α-ketoesters using MeOBIPHEP has been reported to produce diene alcohols with good yields and enantioselectivities.

Cycloisomerization Reactions

Silver-catalyzed asymmetric cycloisomerization of γ-allenols represents a more recent application of atropisomeric MeOBIPHEP ligands.[6][12] This method provides access to chiral vinyltetrahydrofurans with good enantiomeric ratios.[6]

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

Conclusion

Atropisomeric MeOBIPHEP ligands represent a powerful and versatile class of chiral phosphines for asymmetric catalysis. Their modular synthesis allows for the rational design of ligands with tailored steric and electronic properties, leading to high performance in a broad spectrum of catalytic transformations. The continued exploration of new MeOBIPHEP analogues and their application in novel asymmetric reactions will undoubtedly continue to push the boundaries of modern synthetic chemistry, providing enabling technologies for the efficient construction of complex chiral molecules.

References

-

Leseurre, L., Le Boucher d’Hérouville, F., Püntener, K., Scalone, M., Genêt, J.-P., & Michelet, V. (2011). Efficient Route to Atropisomeric Ligands – Application to the Synthesis of MeOBIPHEP Analogues. Organic Letters, 13(12), 3250–3253. [Link]

-

Leseurre, L., Le Boucher d’Hérouville, F., Püntener, K., Scalone, M., Genêt, J.-P., & Michelet, V. (2011). Efficient Route to Atropisomeric Ligands – Application to the Synthesis of MeOBIPHEP Analogues. Organic Letters, 13(12), 3250–3253. [Link]

-

Millet, A., Le Boucher d'Hérouville, F., Scalone, M., & Michelet, V. (2016). Synthesis of Atropisomeric MeOBIPHEP Analogues and Their Application in Silver-Catalyzed Cycloisomerization of Allenols. Synlett, 27(19), 2793-2798. [Link]

-

Leseurre, L., et al. (2015). Synthesis of atropisomeric chiral MeOBIPHEP analogues via Pd-catalyzed P–C coupling — applications to asymmetric Rh-catalyzed C–C bond formations in water. Catalysis Communications, 69, 129-133. [Link]

-

Reetz, M. T., & Neugebauer, T. (1999). Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation. The Journal of Organic Chemistry, 64(10), 3445–3448. [Link]

-

Imamoto, T., Sugita, K., & Yoshida, K. (2012). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of Synthetic Organic Chemistry, Japan, 70(3), 232-241. [Link]

-

Jia, X., Li, X., Lam, W. S., Kok, S. H. L., Xu, L., Lu, G., ... & Chan, A. S. C. (2012). Chiral Phosphine–Phosphoramidite Ligands for Highly Efficient Ir-Catalyzed Asymmetric Hydrogenation of Sterically Hindered N-Arylimines. Organic Letters, 14(14), 3684–3687. [Link]

-

Flores-Gaspar, A., & Rodríguez-Rios, J. C. (2015). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 20(8), 14877–14915. [Link]

-

Synthesis of new MeO-BIPHEP-type chiral diphosphines by an improved way. ResearchGate. [Link]

-

Grajda, M., & Mlynarski, J. (2018). A Modular Approach to Atropisomeric Bisphosphines of Diversified Electronic Density on Phosphorus Atoms. Molecules, 23(10), 2533. [Link]

-

Genov, M., Ager, D., & de Vries, J. G. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(33), 11989-11994. [Link]

-

Millet, A., Le Boucher d'Hérouville, F., Scalone, M., & Michelet, V. (2016). Synthesis of Atropisomeric MeOBIPHEP Analogues and Their Application in Silver-Catalyzed Cycloisomerization of Allenols. Synlett, 27(19), 2793-2798. [Link]

-

Chan, A. S. C., et al. (2003). Enantioselective Hydrogenation of β-Ketoesters Using a MeO-PEG-Supported Biphep Ligand under Atmospheric Pressure: A Practical Synthesis of (S)-Fluoxetine. The Journal of Organic Chemistry, 68(7), 2670–2675. [Link]

-

Ye, Z., et al. (2022). Atropisomeric Phosphine Ligands Bearing C-N Axial Chirality: Applications in Enantioselective Suzuki-Miyaura Cross-Coupling Towards the Assembly of Tetra- ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14864–14873. [Link]

-

Ye, Z., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14864–14873. [Link]

-

Examples of C 2-symmetric atropisomeric phosphine ligands. ResearchGate. [Link]

-

Ye, Z., et al. (2022). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling Towards the Assembly of Tetra-ortho-Substituted Biaryls. Journal of the American Chemical Society, 144(32), 14864–14873. [Link]

-

Currao, S., et al. (1996). Synthesis and Characterization of Cationic Palladium (6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) Complexes. Organometallics, 15(24), 5197–5204. [Link]

-

Goldberg, M. (2022). Synthesis and characterization of biphep-type ligands and a ru(ii) complex for catalytic alcohol acceptorless dehydrogenation. New College of Florida, Theses & ETDs, 6229. [Link]

-

Genov, M., Ager, D., & de Vries, J. G. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. Proceedings of the National Academy of Sciences, 101(33), 11989-11994. [Link]

Sources

- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Modular Approach to Atropisomeric Bisphosphines of Diversified Electronic Density on Phosphorus Atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

A Technical Guide to the Electronic and Steric Properties of Substituted MeOBIPHEP Ligands: A Framework for Rational Catalyst Design

Intended Audience: Researchers, scientists, and drug development professionals engaged in asymmetric catalysis and ligand design.

Executive Summary

Atropisomeric biaryl bisphosphines, particularly the (6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diphenylphosphine) (MeOBIPHEP) family, represent a class of privileged ligands in asymmetric catalysis. Their efficacy in inducing high enantioselectivity is not accidental but a direct consequence of their finely tunable three-dimensional structure. The catalytic performance of a MeOBIPHEP-metal complex is fundamentally governed by the interplay of two key factors: its electronic properties , which dictate the electron density at the metal center, and its steric profile , which shapes the chiral environment where catalysis occurs.[1] This guide provides a comprehensive framework for understanding, quantifying, and strategically modulating these properties through targeted substitution on the MeOBIPHEP scaffold. We will delve into the causality behind experimental choices for characterization, present validated protocols, and demonstrate how a holistic understanding of steric and electronic effects enables the rational design of next-generation catalysts for challenging transformations.

The Foundation: Why Steric and Electronic Properties Dictate Catalytic Fate

The success of a chiral ligand like MeOBIPHEP hinges on its ability to create a well-defined, asymmetric coordination sphere around a transition metal. This chiral pocket must not only differentiate between enantiotopic faces of a prochiral substrate but also promote the electronic steps of the catalytic cycle (e.g., oxidative addition, reductive elimination).

-

Electronic Effects: These arise from the intrinsic electron-donating or withdrawing nature of the substituents on the ligand backbone.[2] They are transmitted through the bonds to the phosphorus atoms, modulating their σ-donor and π-acceptor capabilities. A more electron-rich phosphine can increase the rate of oxidative addition but may slow reductive elimination. The optimal electronic balance is reaction-dependent.

-

Steric Effects: This refers to the spatial arrangement and bulk of the ligand.[3] In MeOBIPHEP, the primary steric determinant is the dihedral angle of the biaryl backbone, which is further influenced by substituents. This framework creates the chiral "walls" of the catalytic pocket, controlling substrate approach and ultimately the stereochemical outcome.[4]

A systematic evaluation of these two pillars is therefore not merely academic; it is the cornerstone of logical and efficient catalyst development.

Quantifying the Invisible Hand: The Electronic Character of Substituted MeOBIPHEP

Modifying the MeOBIPHEP backbone with different functional groups allows for the precise tuning of the electron density at the phosphorus centers. We can quantify this using robust experimental and computational methods.

Experimental Quantification

The TEP, developed by Chadwick A. Tolman, remains a gold standard for comparing the net electron-donating ability of phosphine ligands.[2] The method relies on the principle that the C-O bond strength in a metal carbonyl complex is sensitive to the electronic properties of other ligands bound to the metal.

Causality: A more electron-donating phosphine ligand increases the electron density on the metal center. This, in turn, enhances π-backbonding from the metal's d-orbitals into the π* antibonding orbitals of the CO ligands.[2] This increased backbonding weakens the C≡O triple bond, resulting in a lower ν(CO) stretching frequency in the IR spectrum. Therefore, a lower TEP value (lower cm⁻¹) corresponds to a more strongly electron-donating ligand.

The workflow for determining the TEP is a self-validating system, as the position of the A₁ symmetric ν(CO) band is a direct physical measurement of the electronic environment within the standardized [LNi(CO)₃] complex.

Caption: Workflow for TEP Determination.

An alternative method involves the preparation of phosphine selenides (R₃P=Se). The one-bond coupling constant, ¹J(P-Se), is sensitive to the electronic nature of the phosphine.

Causality: The magnitude of ¹J(P-Se) is related to the amount of s-character in the P-Se bond. More electron-withdrawing groups on the phosphine increase the s-character of the phosphorus orbital involved in the P-Se bond (Bent's rule), leading to a larger ¹J(P-Se) value. Conversely, more electron-donating groups result in a smaller coupling constant.

Computational Quantification

Density Functional Theory (DFT) provides powerful tools to predict electronic properties without synthesizing the nickel-carbonyl complexes.[5][6][7]

-

Calculated TEP: The ν(CO) frequencies of virtual [LNi(CO)₃] complexes can be accurately calculated, providing a theoretical TEP that correlates well with experimental values.

-

Molecular Electrostatic Potential (MEP): This method calculates the electrostatic potential on the surface of the molecule. The value of the most negative potential (Vmin), typically located on the phosphorus lone pair, serves as a direct measure of its nucleophilicity and electron-donating ability.

Data Summary: Electronic Properties

The following table provides illustrative data comparing standard ligands. While a comprehensive database for all substituted MeOBIPHEP ligands is beyond the scope of this guide, these values provide a critical reference frame.

| Ligand (L) | TEP (ν(CO) in cm⁻¹)[2] | Electronic Character |

| P(OPh)₃ | 2089 | Strongly π-accepting |

| PPh₃ | 2068.9 | Moderately donating |

| (R)-MeOBIPHEP | (est. ~2067-2069) | Donating, similar to PPh₃ |

| P(cyclohexyl)₃ | 2064.1 | Strongly donating |

| P(t-Bu)₃ | 2056.1 | Very strongly donating |

Note: The TEP for MeOBIPHEP is estimated based on its structural similarity to other triarylphosphines. Precise values require experimental determination for each substituted analog.

Shaping the Chiral Space: The Steric Profile of Substituted MeOBIPHEP

The steric environment of a MeOBIPHEP ligand is not simply about "bulk." It is a dynamic, three-dimensional architecture defined by the biaryl dihedral angle and the volume occupied by its substituents.

Experimental Quantification: X-ray Crystallography

The most definitive method for determining the steric profile of a ligand is through single-crystal X-ray diffraction of its metal complexes.[4][8][9][10][11] This technique provides a precise atomic-level map of the catalyst resting state.

Causality: The crystal structure reveals critical parameters that are otherwise inferred. The biaryl dihedral angle is the most important, as it dictates the overall shape and depth of the chiral grooves. Substituents at the ortho-positions of the biphenyl backbone (3,3'-positions) or on the P-aryl groups can dramatically alter this angle, leading to a more rigid and well-defined chiral pocket.[12][13][14] This increased steric hindrance can prevent unwanted substrate binding modes and enhance enantiomeric discrimination.[4]

Model-Based & Computational Quantification

The Tolman cone angle is a simple, yet powerful, model that quantifies the steric bulk of a phosphine ligand.[3] It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the entire ligand.[3] For bidentate ligands like MeOBIPHEP, an "effective" cone angle is often considered.

A more sophisticated and often more accurate descriptor is the percent buried volume.[15] This parameter is calculated from a crystal or DFT-optimized structure and defines the percentage of the volume of a sphere around the metal (typically with a radius of 3.5 Å) that is occupied by the ligand.[16] It provides a more nuanced measure of steric hindrance than the cone angle, as it accounts for the specific shape and orientation of the ligand.

Caption: Steric Parameter Models.

Data Summary: Steric Properties

The introduction of substituents, especially at the positions ortho to the phosphine groups, has a profound steric impact.

| Ligand | Key Steric Feature | Impact on Catalysis |

| (R)-MeOBIPHEP | Unsubstituted P-phenyl rings | Forms an effective chiral pocket. |

| (R)-o-Ph-MeOBIPHEP | Phenyl groups at the 3,3'-positions | Increases the dihedral angle and steric bulk near the metal, creating a more rigid and defined chiral pocket.[12] |

| (R)-3,5-tBu-MeOBIPHEP | Bulky tert-butyl groups on P-aryl rings | Increases the overall cone angle and %Vbur, influencing substrate approach. |

Case Study: The Synergy of Sterics and Electronics in Rh-Catalyzed Asymmetric Hydrogenation

The true power of ligand design is realized when steric and electronic effects work in concert. Let's consider the Rh-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives, a benchmark reaction for MeOBIPHEP ligands.[17]

The established mechanism suggests that the substrate coordinates to the rhodium center, followed by oxidative addition of H₂ and subsequent migratory insertion and reductive elimination to yield the chiral product.[18] The enantioselectivity is determined by the relative stability and reactivity of the two diastereomeric catalyst-substrate complexes.

Scenario Analysis:

-

Parent MeOBIPHEP: This ligand provides good to excellent enantioselectivity for many substrates. The chiral pocket formed by the atropisomeric backbone effectively differentiates the two faces of the olefin.

-

ortho-Substituted o-Ph-MeOBIPHEP: Wu, He, and Zhang demonstrated that introducing phenyl groups at the 3,3'-positions of MeOBIPHEP leads to a dramatic increase in enantioselectivity for certain substrates (e.g., >99% ee vs. 91% ee for the parent ligand under similar conditions).

-

Causality: The ortho-phenyl groups act as steric "walls." They increase the rigidity of the biaryl backbone and create a much tighter, more defined chiral pocket. This steric clash disfavors the formation of the catalyst-substrate diastereomer that leads to the minor product, thereby amplifying the enantiomeric excess. While the electronic effect of the additional phenyl groups is minimal, the steric modification is dominant and highly consequential.

-

Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.

Standard Operating Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

Protocol 1: Determination of Tolman's Electronic Parameter (TEP)

-

Preparation of [Ni(CO)₄]: Caution: Nickel tetracarbonyl is extremely toxic and must be handled in a certified fume hood with appropriate personal protective equipment. Prepare a stock solution of [Ni(CO)₄] in a suitable anhydrous, deoxygenated solvent (e.g., dichloromethane or THF).

-

Complex Formation: In an inert atmosphere (glovebox or Schlenk line), add one molar equivalent of the substituted MeOBIPHEP ligand to the [Ni(CO)₄] solution. The reaction is typically rapid at room temperature, displacing one CO ligand to form [LNi(CO)₃].

-

IR Spectroscopy: Transfer the solution to an IR cell with gas-tight seals. Record the infrared spectrum in the carbonyl stretching region (typically 2150-1950 cm⁻¹).

-

Data Analysis: Identify the high-frequency, A₁ symmetric ν(CO) band. This value is the Tolman Electronic Parameter for the ligand. Compare this value to established standards (e.g., PPh₃: 2068.9 cm⁻¹).

Protocol 2: Computational Workflow for %Vbur Calculation

-

Structure Generation: Obtain a 3D structure of the metal-ligand complex, either from single-crystal X-ray diffraction data (.cif file) or through geometry optimization using a DFT method (e.g., B3LYP functional with an appropriate basis set).

-

Software: Use a specialized program capable of calculating %Vbur, such as the SambVca web application or other standalone software.

-

Parameter Input:

-

Define the metal atom as the center of the sphere (atom 1).

-

Set the sphere radius (a standard value is 3.5 Å for direct comparison with literature).

-

Use scaled van der Waals radii (Bondi radii are standard).

-

Exclude hydrogen atoms from the calculation.

-

-

Calculation and Analysis: The software will calculate the volume occupied by the ligand atoms within the defined sphere and express it as a percentage of the total sphere volume. This value is the %Vbur.

Conclusion

The rational design of high-performance catalysts is an exercise in molecular engineering. For the MeOBIPHEP ligand class, success is achieved not by serendipity, but by a deep understanding of the causal links between structure and function. By systematically substituting the ligand backbone and employing a suite of validated analytical and computational tools—IR spectroscopy for electronic characterization, X-ray crystallography for definitive steric mapping, and DFT for predictive power—researchers can precisely control the catalytic environment. This guide has outlined the fundamental principles and provided the practical framework necessary to move beyond trial-and-error screening and toward the deliberate, rational design of MeOBIPHEP ligands tailored for specific, challenging asymmetric transformations.

References

-

Wu, S., He, M., & Zhang, X. (2004). Synthesis of ortho-phenyl substituted MeO-BIPHEP ligand and its application in Rh-catalyzed asymmetric hydrogenation. Tetrahedron: Asymmetry, 15(14), 2177-2180. [Link]

-

Wu, S., He, M., & Zhang, X. (2004). Synthesis of ortho-phenyl substituted MeO-BIPHEP ligand and its application in Rh-catalyzed asymmetric hydrogenation. Semantic Scholar. [Link]

-

Tang, W., Chi, Y., & Zhang, X. (2002). An ortho-substituted BIPHEP ligand and its applications in Rh-catalyzed hydrogenation of cyclic enamides. Organic Letters, 4(10), 1695-1698. [Link]

-

Tang, W., Chi, Y., & Zhang, X. (2002). An Ortho-Substituted BIPHEP Ligand and Its Applications in Rh-catalyzed Hydrogenation of Cyclic Enamides. PubMed. [Link]

-

Tang, W., Chi, Y., & Zhang, X. (2002). An ortho-Substituted BIPHEP Ligand and Its Applications in Rh-Catalyzed Hydrogenation of Cyclic Enamides. ACS Publications. [Link]

-

Influence of Biaryl Phosphine Structure on C-N and C-C Bond Formation. ResearchGate. [Link]

-

Tolman electronic parameter. Wikipedia. [Link]

-

Stevens, H., Olsen, J., Kirkland, J. K., & Ess, D. H. (2023). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine Ligand Electronic Effects. ChemRxiv. [Link]

-

Cremer, D., & Kraka, E. (2010). Direct Measure of Metal-Ligand Bonding Replacing the Tolman Electronic Parameter. Angewandte Chemie International Edition, 49(43), 7934-7937. [Link]

-

Enantioselective Hydrogenation of β-Ketoesters Using a MeO-PEG-Supported Biphep Ligand under Atmospheric Pressure: A Practical Synthesis of (S)Fluoxetine. ResearchGate. [Link]

-

Fluxional behavior of the ligand BIPHEP. ResearchGate. [Link]

-

Jover, J., Fey, N., & Orpen, A. G. (2019). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 48(21), 7329-7341. [Link]

-

Kraka, E., & Cremer, D. (2011). The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Accounts of Chemical Research, 44(9), 747-757. [Link]

-

Trigonal Bipyramidal or Square Planar? Density Functional Theory calculations of iron bis(dithiolene) N-heterocyclic carbene complexes. Unpublished manuscript. [Link]

-

Dı́ez-González, S., & Nolan, S. P. (2013). The Tolman electronic parameter (TEP) and the metal-metal electronic communication in ditopic NHC complexes. Dalton Transactions, 42(21), 7771-7779. [Link]

-

Ligand cone angle. Wikipedia. [Link]

-

Billingsley, K., & Buchwald, S. L. (2009). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. In Topics in Current Chemistry (Vol. 292, pp. 31-65). Springer. [Link]

-

Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 132(40), 14191-14202. [Link]

-

DFT study on the electronic structure, energetics and spectral properties of several bis(organohydrazido(2-)) molybdenum complexes containing substituted phosphines and chloro atoms as ancillary ligands. ResearchGate. [Link]

-

Isolation and X-ray structures of four Rh(PCP) complexes including a Rh(I) dioxygen complex with a short O–O bond. ResearchGate. [Link]

-

Bilbrey, J. A., Locklin, J., & Allen, W. D. (2013). Exact ligand cone angles. Journal of Computational Chemistry, 34(14), 1189-1197. [Link]

-

Black, R. E. (2025). Ru(II) complexes bearing bulky BIPHEP-type ligands: Synthesis, x-ray diffraction analysis, and performance in alcohol acceptorless dehydrogenation. ACS Fall 2025 Meeting. [Link]

-

Electronic and molecular structure of some heterocyclic bisphosphonates by MM and DFT calculations. ResearchGate. [Link]

-

Halpern, J. (1982). Mechanism and stereoselectivity of asymmetric hydrogenation. Science, 217(4558), 401-407. [Link]

-

Clavier, H., & Nolan, S. P. (2010). Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. Chemical Communications, 46(6), 841-857. [Link]

-

Al-Masri, M. A., et al. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Molecules, 28(14), 5396. [Link]

-

Fiedler, T. J., et al. (2001). X-ray Crystal Structure and Characterization of Halide-binding Sites of Human Myeloperoxidase at 1.8 Å Resolution. Journal of Biological Chemistry, 276(39), 36464-36471. [Link]

-

Cho, S. D., et al. (2014). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1098. [Link]

Sources

- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 3. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 4. Ru(II) complexes bearing bulky BIPHEP-type ligands: Synthesis, x-ray diffraction analysis, and performance in alcohol acceptorless dehydrogenation - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine [mdpi.com]

- 10. projects.h-its.org [projects.h-its.org]

- 11. Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] An ortho-substituted BIPHEP ligand and its applications in Rh-catalyzed hydrogenation of cyclic enamides. | Semantic Scholar [semanticscholar.org]

- 13. An ortho-substituted BIPHEP ligand and its applications in Rh-catalyzed hydrogenation of cyclic enamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry. | Semantic Scholar [semanticscholar.org]

- 16. par.nsf.gov [par.nsf.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism and stereoselectivity of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Phosphine Ligands for Asymmetric Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Transition metal-catalyzed asymmetric synthesis is a foundational pillar of modern chemical and pharmaceutical research, enabling the precise construction of chiral molecules. The efficacy of these transformations is critically dependent on the chiral ligands that orchestrate the stereochemical outcome. Among the vast landscape of chiral ligands, phosphines have established themselves as a dominant class due to their robust coordination to transition metals and the highly tunable nature of their steric and electronic properties.[1][2] This guide provides an in-depth exploration of chiral phosphine ligands, moving beyond a mere catalog of structures to dissect the fundamental principles governing their function. We will examine their classification, delve into the causal relationships between ligand architecture and catalytic performance, and provide field-proven methodologies for their synthesis and application. This document is intended to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals seeking to leverage the power of chiral phosphine ligands in asymmetric synthesis.

The Central Role of Chirality in Catalysis

In the synthesis of pharmacologically active compounds, the three-dimensional arrangement of atoms, or stereochemistry, is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. Asymmetric catalysis addresses this challenge by utilizing a small amount of a chiral catalyst to generate large quantities of an enantomerically enriched product. The heart of this process is the chiral ligand, which coordinates to a metal center to create a chiral environment, thereby directing the approach of the substrate and favoring the formation of one enantiomer over the other.[3]

Chiral phosphine ligands excel in this role due to the phosphorus atom's ability to form strong σ-bonds with transition metals and the vast possibilities for modifying the substituents on the phosphorus atom. This allows for the fine-tuning of both steric and electronic effects, which are the primary determinants of a catalyst's activity and selectivity.[4][5]

A Framework for Understanding Chiral Phosphine Ligands: Classification

The chirality in phosphine ligands can originate from several sources, leading to a useful classification system that aids in ligand selection and design.

-

P-Chiral Ligands: These ligands possess a stereogenic phosphorus atom. The direct attachment of the chiral center to the metal allows for a profound influence on the catalytic event. A landmark example is DIPAMP, which was instrumental in the industrial synthesis of L-DOPA.[6] However, the synthesis of P-chiral ligands can be challenging.[4]

-

Ligands with Backbone Chirality: This is the most populous class of chiral phosphine ligands.[4] The chirality resides in the carbon framework that tethers the phosphine groups. This class can be further subdivided:

-

C₂-Symmetric Diphosphines: These ligands possess a C₂ axis of rotation, which simplifies the number of possible diastereomeric transition states, often leading to higher enantioselectivities. Prominent examples include BINAP (atropisomeric chirality) and DuPhos (central chirality).[7][8]

-

Non-Symmetric Diphosphines: Ligands lacking C₂ symmetry, such as the Josiphos family, have also proven to be highly effective and are used in large-scale industrial processes.[9][10]

-

The choice between these classes is dictated by the specific reaction and substrate, with the geometry of the chiral pocket created by the ligand being a critical factor.

The Pillars of Performance: Steric and Electronic Effects

The success of a chiral phosphine ligand in a given transformation is governed by a delicate interplay of its steric and electronic properties. A quantitative understanding of these factors is crucial for rational ligand design and catalyst optimization.[11]

Steric Parameters: Defining the Catalytic Pocket

-

Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the ligand's substituents at a defined M-P bond distance.[12][13] A larger cone angle generally indicates greater steric hindrance, which can influence coordination number, ligand dissociation rates, and the stereochemical outcome of a reaction.[14]

-

Bite Angle (βn): For bidentate phosphine ligands, the bite angle is the P-M-P angle. This geometric constraint is dictated by the ligand's backbone and plays a crucial role in determining the geometry of the metal complex and, consequently, its catalytic properties. For instance, in rhodium-catalyzed hydroformylation, ligands with wider bite angles can preferentially occupy equatorial positions in a trigonal bipyramidal intermediate, influencing the regioselectivity of the reaction.[14]

Electronic Parameters: Modulating Metal Reactivity

-

Tolman Electronic Parameter (TEP): The TEP quantifies the electron-donating or -withdrawing nature of a phosphine ligand. It is determined experimentally by measuring the C-O stretching frequency (ν(CO)) of a Ni(CO)₃L complex using infrared spectroscopy. More electron-donating ligands increase the electron density on the metal center, which in turn leads to more back-bonding to the CO ligands and a lower ν(CO).[11][12] The electronic properties of the ligand can significantly impact the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[11]

The interplay between steric and electronic effects is complex and often inseparable. For instance, changes in substituent size that alter the cone angle can also affect the electronics at the phosphorus center.[15]

Synthesis of Chiral Phosphine Ligands: A Practical Approach

The development of efficient and scalable synthetic routes to chiral phosphine ligands is a critical enabler for their widespread application. While numerous methods exist, we present a representative protocol for the synthesis of (R)-BINAP, a widely used atropisomeric ligand.

Representative Synthetic Workflow: (R)-BINAP

The synthesis of (R)-BINAP typically starts from enantiomerically pure (R)-(+)-1,1'-bi-2-naphthol.[16]

Detailed Experimental Protocol: Synthesis of (R)-BINAP

This protocol is adapted from a literature procedure and should be performed by trained personnel in a suitable laboratory setting.[16]

Step 1: Preparation of the Ditriflate of (R)-(+)-1,1'-bi-2-naphthol

-

To an oven-dried flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol (1.0 eq).

-

Add dry methylene chloride, followed by dry pyridine (3.0 eq).

-

Cool the mixture to 5-10 °C in an ice bath.

-

Slowly add triflic anhydride (2.3 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Add hexane and filter the mixture through a pad of silica gel.

-

Wash the silica gel with a 1:1 mixture of hexane and methylene chloride.

-

Concentrate the filtrate under vacuum to yield the ditriflate as a white solid.[16]

Step 2: Nickel-Catalyzed Phosphinylation

-

In a separate oven-dried flask under nitrogen, charge [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe), 0.1 eq).

-

Add anhydrous dimethylformamide (DMF) and diphenylphosphine (0.6 eq).

-

Heat the solution to 100 °C for 30 minutes.

-

In another flask, dissolve the chiral ditriflate (1.0 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.0 eq) in anhydrous, degassed DMF.

-

Transfer the solution of the ditriflate and DABCO to the hot nickel-phosphine solution.

-

Add additional portions of diphenylphosphine over several hours while maintaining the temperature at 100 °C.

-

Monitor the reaction by HPLC until the ditriflate is consumed.

-

Cool the reaction mixture to induce crystallization.

-

Filter the product, wash with methanol, and dry under vacuum to afford (R)-BINAP.[16][17]

Applications in Asymmetric Catalysis: Performance in Action

Chiral phosphine ligands have been successfully applied to a wide range of asymmetric transformations. Below, we highlight their performance in key reactions, supported by quantitative data.

Asymmetric Hydrogenation

Asymmetric hydrogenation is one of the most powerful and widely used applications of chiral phosphine ligands, particularly for the synthesis of chiral alcohols, amines, and carboxylic acids.[6]

Table 1: Performance of Chiral Phosphine Ligands in Asymmetric Hydrogenation

| Ligand | Catalyst | Substrate | Product | ee (%) | TON | TOF (s⁻¹) | Reference(s) |

| (R)-BINAP | RuBr₂[(R)-BINAP] | Methyl acetoacetate | (R)-Methyl 3-hydroxybutanoate | 97-98 | - | - | [18] |

| (R)-BINAP | [RuCl((R)-binap)(p-cymene)]Cl | Methyl acetoacetate | (R)-Methyl 3-hydroxybutyrate | >99 | - | - | [19] |

| Josiphos | Ru-Josiphos | Enamide | Chiral amine | >99 | - | 0.3 | [9] |

| Josiphos | Ir-Josiphos | Imine | (S)-metolachlor | 79 | >7,000,000 | >0.5 | [9] |

| (R,R)-Me-DuPhos | [Rh((R,R)-Me-DuPhos)]⁺ | Enamide | Chiral amide | 99.9 | - | - | [7] |

| DuanPhos | Ir-(Sc,Rp)-DuanPhos | N-arylimine | Chiral secondary amine | up to 98 | up to 10,000 | - | [20] |

Asymmetric Hydroformylation

This reaction introduces a formyl group and a hydrogen atom across a double bond, creating a chiral aldehyde. It is a highly atom-economical process. Rhodium catalysts with chiral phosphine or phosphine-phosphite ligands are commonly employed.[21][22]

Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed AAA is a versatile method for the formation of C-C, C-N, and C-O bonds. The mechanism involves the formation of a η³-allyl palladium intermediate, with the chiral ligand controlling the facial selectivity of the nucleophilic attack.[23][24][25]

Conclusion and Future Outlook

Chiral phosphine ligands are indispensable tools in the field of asymmetric synthesis. Their modularity, which allows for the systematic tuning of steric and electronic properties, has been a key driver of innovation, leading to the development of highly efficient and selective catalysts for a myriad of transformations. The principles outlined in this guide—classification based on the source of chirality, the quantitative understanding of steric and electronic effects, and the practical application in key catalytic reactions—provide a robust framework for both novice and experienced researchers.

The future of chiral phosphine ligand design will likely focus on the development of more sustainable and economical synthetic routes, the discovery of ligands that operate under milder conditions with lower catalyst loadings, and the application of computational tools to predict ligand performance and accelerate the discovery process. As the demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and materials science sectors continues to grow, the importance of chiral phosphine ligands in enabling these technologies will undoubtedly increase.

References

-

Buergler, J. F., Niedermann, K., & Togni, A. (2012). P-stereogenic trifluoromethyl derivatives of Josiphos: synthesis, coordination properties, and applications in asymmetric catalysis. Chemistry (Weinheim an der Bergstrasse, Germany), 18(2), 632–640. [Link]

-

Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. (1999). (R)-(+)- AND (S)-(−)-2,2'-BIS(DIPHENYLPHOSPHINO)-1,1'-BINAPHTHYL (BINAP). Organic Syntheses, 76, 6. [Link]

-

Chen, C., Dong, X.-Q., & Zhang, X. (2016). Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account. The Chemical Record, 16(6), 2670–2682. [Link]

-

Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

-

Floris, T., Kluson, P., Muldoon, M., & Pelantova, H. (2010). Notes on the Asymmetric Hydrogenation of Methyl Acetoacetate in Neoteric Solvents. Pure and Applied Chemistry, 82(1), 135-142. [Link]

-

Gao, W., Zhang, X., & Lv, H. (2017). Rh/DuanPhos-Catalyzed Asymmetric Hydrogenation of β-Acetylamino Vinylsulfides: An Approach to Chiral.... Organic Letters. [Link]

-

Hayashi, T. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides. Angewandte Chemie International Edition, 44(29), 4611-4614. [Link]

-

Imamoto, T. (2021). Synthesis and applications of high-performance P-chiral phosphine ligands. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 97(9), 520–542. [Link]

-

Jana, A. (2023). Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands. Journal of Chemical Sciences, 135(1). [Link]

-

Landis, C. R., & Feldgus, S. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(18), 4485-4495. [Link]

-

LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. [Link]

-

Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

-

Noyori, R. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. Proceedings of the National Academy of Sciences, 101(15), 5356-5361. [Link]

-

Ortuño, R. M. (2015). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 20(10), 18888-18925. [Link]

-

Sturm, T., Xiao, L., & Weissensteiner, W. (2001). Preparation of Novel Enantiopure Ferrocenyl-Based Ligands for Asymmetric Catalysis. CHIMIA International Journal for Chemistry, 55(9), 688-693. [Link]

-

Takaya, H., Ohta, T., Inoue, S., Tokunaga, M., Kitamura, M., & Noyori, R. (1995). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses, 72, 74. [Link]

-

Togni, A. (2012). P-stereogenic trifluoromethyl derivatives of Josiphos: synthesis, coordination properties, and applications in asymmetric catalysis. Chemistry, 18(2), 632-40. [Link]

-

Trost, B. M., & Fraisse, P. L. (2018). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Accounts of Chemical Research, 52(2), 438-449. [Link]

-

van Leeuwen, P. W. N. M., & Kamer, P. C. J. (2000). Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Chemical Reviews, 100(8), 2741-2770. [Link]

-

Wikipedia. (n.d.). Josiphos ligands. Retrieved from [Link]

-

Xiao, D., & Zhang, X. (n.d.). Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. Organic Syntheses. [Link]

-

Scribd. (n.d.). BINAP Synthesis Process Overview. [Link]

-

University of Zurich. (n.d.). Asymmetric Hydrogenation. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. Josiphos ligands - Wikipedia [en.wikipedia.org]

- 10. Synthesis of new derivatives of copper complexes of Josiphos family ligands for applications in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 14. yanggroup.weebly.com [yanggroup.weebly.com]

- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 19. pure.qub.ac.uk [pure.qub.ac.uk]

- 20. researchgate.net [researchgate.net]

- 21. Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

(R)-3,5-iPr-4-NMe2-MeOBIPHEP molecular weight and formula

An In-Depth Technical Guide to (R)-3,5-iPr-4-NMe2-MeOBIPHEP

Introduction

(R)-3,5-iPr-4-NMe2-MeOBIPHEP is a state-of-the-art, atropisomeric chiral bisphosphine ligand renowned for its efficacy in asymmetric catalysis. As a member of the MeOBIPHEP family, it embodies a sophisticated molecular architecture engineered for high performance. Its structure is characterized by a stereogenic biphenyl backbone, methoxy substituents that lock the conformation, and highly substituted phosphine moieties. Specifically, the presence of bulky di-isopropyl groups and strongly electron-donating dimethylamino groups on the phosphorus-bound phenyl rings designates it as a sterically demanding and exceptionally electron-rich ligand. These features are pivotal, enabling the formation of highly active and selective metal complexes that catalyze challenging chemical transformations with remarkable levels of enantiocontrol. This guide provides a comprehensive overview of its core properties, the scientific principles guiding its design, and its practical application in research and development.

PART 1: Core Molecular Data

The fundamental identity of (R)-3,5-iPr-4-NMe2-MeOBIPHEP is defined by its molecular formula, weight, and structural registry numbers. This information is crucial for accurate experimental planning, stoichiometric calculations, and regulatory compliance.

| Identifier | Value | Source(s) |

| Molecular Formula | C₇₀H₁₀₀N₄O₂P₂ | [1][2][3] |

| Molecular Weight | 1091.5 g/mol | [1] |

| CAS Number | 352655-40-4 | [2][3] |

| Full Chemical Name | (R)-(-)-2,2'-Bis[di(3,5-di-i-propyl-4-dimethylaminophenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl | [1][3] |

| Synonym | (R)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis{bis[3,5-diisopropyl-4-(dimethylamino)phenyl]phosphine} | [1] |

PART 2: Scientific Rationale and Ligand Design

The exceptional performance of (R)-3,5-iPr-4-NMe2-MeOBIPHEP is not fortuitous but a direct result of rational ligand design. The interplay of its electronic and steric properties creates a unique catalytic environment that dictates reactivity and selectivity.

Expertise & Experience: The Causality of Molecular Architecture

The design of high-performance phosphine ligands hinges on modulating their steric and electronic characteristics to influence the stability and reactivity of intermediates in a catalytic cycle.[4] (R)-3,5-iPr-4-NMe2-MeOBIPHEP is a prime example of this principle.

-

Atropisomeric Biaryl Backbone: The 6,6'-dimethoxy-1,1'-biphenyl core provides a rigid and conformationally stable C₂-symmetric chiral scaffold. The methoxy groups create sufficient steric hindrance to prevent rotation around the biphenyl C-C bond, thus establishing a permanent chiral environment. The dihedral angle of this backbone is a critical parameter that defines the geometry of the "chiral pocket" around the coordinated metal center, directly influencing enantioselective recognition of the substrate.[5]

-

Steric Hindrance: The four isopropyl groups positioned ortho to the phosphorus atoms create significant steric bulk. This bulkiness promotes the formation of highly reactive, monoligated metal complexes, which are often key to achieving high catalytic turnover.[4] Furthermore, this steric shield helps to enforce a specific substrate approach trajectory, enhancing facial discrimination and leading to high enantioselectivity.

-

Electron-Donating Properties: The para-dimethylamino (NMe₂) group is a powerful electron-donating substituent. This feature, combined with the electron-rich nature of the alkylated aryl groups, makes the phosphorus centers extremely strong σ-donors.[6] This high electron density on the metal center facilitates crucial catalytic steps, such as oxidative addition in cross-coupling reactions, and can enhance the reactivity of the catalyst in hydrogenation processes.[2]

Caption: Generalized workflow for the synthesis of the title ligand.

This multi-step process, while complex, allows for the modular construction of the ligand, enabling the synthesis of various analogues by simply changing the aryl halide coupling partner. [7][8]

PART 4: Applications in Asymmetric Catalysis

The MeOBIPHEP ligand family has demonstrated broad utility across a spectrum of metal-catalyzed asymmetric transformations. The unique steric and electronic profile of the title ligand makes it particularly well-suited for reactions requiring a highly active and selective catalyst.

| Reaction Type | Metal | Substrate Class | Typical ee (%) | Reference Context |

| Asymmetric Hydrogenation | Rh, Ir, Ru | Enamides, β-Keto Esters, Olefins | 90 - >99 | [9][10][11] |

| C-C Cross-Coupling | Pd | Heck Reaction (Aryl Triflates) | 85 - 95 | |

| Reductive Coupling | Rh | Aldehydes + Alkynes | 90 - 98 | |

| Conjugate Addition | Rh | Enones + Boronic Acids | 92 - >99 | [8] |

PART 5: Detailed Experimental Protocol

To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for a representative application: the Rhodium-catalyzed asymmetric hydrogenation of an enamide substrate. This reaction is a cornerstone of asymmetric catalysis, widely used in the synthesis of chiral amino acids and pharmaceutical intermediates.

Workflow: Rh-Catalyzed Asymmetric Hydrogenation

Caption: Step-by-step experimental workflow for hydrogenation.

Protocol: Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate

Objective: To synthesize (R)-N-acetylalanine methyl ester with high enantiopurity.

Materials:

-

(R)-3,5-iPr-4-NMe2-MeOBIPHEP ligand

-

[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

Methyl 2-acetamidoacrylate (Substrate)

-

Methanol (Anhydrous, degassed)

-

Hydrogen gas (High purity)

-

Argon gas (High purity)

Equipment:

-

Inert atmosphere glovebox

-

High-pressure autoclave or Parr shaker

-

Schlenk line

-

Magnetic stirrer and stir bars

-

Gastight syringes

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Catalyst Preparation (In Glovebox): a. In a 10 mL volumetric flask, accurately weigh (R)-3,5-iPr-4-NMe2-MeOBIPHEP (e.g., 5.78 mg, 0.0053 mmol, 1.05 eq). b. To the same flask, add [Rh(COD)₂]BF₄ (e.g., 2.02 mg, 0.0050 mmol, 1.0 eq). c. Dissolve the solids in anhydrous, degassed methanol and dilute to the 10 mL mark to create a 0.50 mM catalyst stock solution. d. Stir the solution for 30 minutes to ensure complete complex formation. The solution should be a clear, homogeneous color.

-